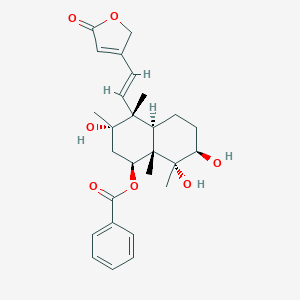

Scuterivulactone D

Description

Structure

3D Structure

Properties

CAS No. |

112609-09-3 |

|---|---|

Molecular Formula |

C27H34O7 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,3S,4R,4aR,7R,8R,8aS)-3,7,8-trihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] benzoate |

InChI |

InChI=1S/C27H34O7/c1-24(13-12-17-14-22(29)33-16-17)19-10-11-20(28)27(4,32)26(19,3)21(15-25(24,2)31)34-23(30)18-8-6-5-7-9-18/h5-9,12-14,19-21,28,31-32H,10-11,15-16H2,1-4H3/b13-12+/t19-,20-,21+,24-,25+,26+,27+/m1/s1 |

InChI Key |

OLMPIDWZCBHRNQ-VBCSIWJFSA-N |

SMILES |

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@@]2([C@@H]([C@@]1(C)/C=C/C3=CC(=O)OC3)CC[C@H]([C@]2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |

Synonyms |

scuterivulactone D |

Origin of Product |

United States |

Isolation, Extraction, and Bioproduction Methodologies

Botanical Sources and Geographical Distribution of Scuterivulactone D

This compound, a neo-clerodane diterpenoid, is primarily found within specific species of the genus Scutellaria, which belongs to the mint family, Lamiaceae. nih.govnih.govmdpi.com This genus encompasses over 350 species distributed worldwide, with significant concentrations in East Asia, Europe, and the United States. mdpi.com

Scutellaria rivularis as a Primary Source

The initial isolation and structural elucidation of this compound were performed on extracts from Scutellaria rivularis Wall. capes.gov.brjst.go.jp This plant, known in the Chinese crude drug trade as "Ban Zhi Lian," has been a key source for the scientific study of this compound. jst.go.jp Research has consistently identified the aerial parts and the whole herb of S. rivularis as containing this compound, along with other related neo-clerodane diterpenoids like scuterivulactones A, B, C1, and C2. researchgate.netcapes.gov.br

Presence in Scutellaria barbata and Related Species

This compound has also been frequently reported in Scutellaria barbata D.Don. cas.cnmdpi.comanubooks.com It is noteworthy that some botanical classifications consider S. rivularis to be a synonym of S. barbata. nih.gov S. barbata is a perennial herb widely distributed across East Asia, including southern China, Japan, and Korea, where it is utilized in traditional medicine. nih.gov The presence of this compound and a rich profile of other diterpenoids and flavonoids has made S. barbata a significant subject of phytochemical research. nih.govnih.gov Beyond these two primary sources, the broader Scutellaria genus is known for producing a variety of neo-clerodane diterpenoids, suggesting a chemotaxonomic link among its species. researchgate.netnih.gov

Techniques for Isolation and Purification of this compound

The extraction of this compound from its botanical sources involves multi-step processes that leverage the compound's physicochemical properties to separate it from a complex mixture of other plant metabolites.

Chromatographic Separations

Chromatography is a fundamental technique for the isolation of this compound. wikipedia.orgmpg.de The general procedure involves extracting the dried plant material (e.g., the whole herb of S. rivularis) with a solvent. This crude extract is then subjected to various chromatographic methods to separate the components. capes.gov.br

The process typically employs a combination of techniques:

Column Chromatography: The crude extract is often first passed through a silica (B1680970) gel column. Different solvents or solvent mixtures (the mobile phase) are used to elute fractions with varying polarities.

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using HPLC, often with a reversed-phase column (like a C18 column), which separates compounds based on their hydrophobicity. nih.gov This allows for the isolation of highly pure this compound.

The structure of the isolated compound is then confirmed using spectroscopic methods, particularly two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. capes.gov.brjst.go.jp

Crystallization Techniques

Following chromatographic purification, crystallization can be employed to obtain this compound in a highly purified, crystalline form. This process relies on the principle of reducing the solubility of the compound in a solvent or solvent mixture, causing it to precipitate out as well-ordered crystals. The formation of a crystal lattice excludes impurities, resulting in a substance of high purity. X-ray diffraction analysis of the resulting crystals can be used to determine the precise three-dimensional structure of the molecule. msu.edu

Biosynthetic Pathways and Precursor Analysis

While the complete biosynthetic pathway specifically for this compound has not been fully elucidated, its origin as a neo-clerodane diterpenoid provides a strong basis for understanding its formation within the plant. wikipedia.orgmdpi.com Diterpenoids in the Lamiaceae family are known to be synthesized via complex, multi-step enzymatic processes. nih.govresearchgate.net

The biosynthesis of all terpenoids, including diterpenoids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com In plants, these precursors are primarily produced through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. mdpi.com

The key steps in the formation of the neo-clerodane skeleton are:

Precursor Synthesis: Four molecules of IPP are condensed to form the C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). cas.cnmdpi.com

Cyclization: The biosynthesis of labdane-related diterpenoids, which includes clerodanes, is initiated by the sequential action of two types of diterpene synthases (diTPS). A class II diTPS first cyclizes the linear GGPP into an intermediate, which is then further acted upon by a class I diTPS to create the core bicyclic structure. nih.govcas.cn

Rearrangement: The formation of the characteristic clerodane skeleton involves subsequent concerted migrations of hydride and methyl groups from the initial labdane-type cation.

Tailoring Reactions: After the basic skeleton is formed, a series of "tailoring" enzymes, primarily from the cytochrome P450 monooxygenase (CYP) family, modify the structure through oxidations, hydroxylations, and other functional group additions to produce the final diverse array of neo-clerodane diterpenoids, including this compound. nih.govmdpi.com

Transcriptome analysis of S. barbata has identified numerous candidate genes, including terpene synthases (TPSs) and CYPs, that are likely involved in the biosynthesis of its rich profile of neo-clerodane diterpenoids. nih.gov Specifically, research has identified class I clerodane synthases in S. barbata, providing direct evidence for this pathway in the genus. cas.cn

Elucidation of Diterpenoid Biosynthesis in Scutellaria

The biosynthesis of this compound is a subset of the broader diterpenoid metabolic pathway within Scutellaria species. The journey begins with the universal precursor for all terpenes, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic clerodane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs).

The first step is the protonation-initiated cyclization of GGPP into a bicyclic intermediate, (+)-copalyl diphosphate (CPP). This reaction is catalyzed by a class II diTPS. Subsequent to this, a class I diTPS facilitates the ionization of the diphosphate group and a series of rearrangements and a final deprotonation to yield the foundational clerodane scaffold, typically kolavenol (B1673748) or isokolavenol. researchgate.netbiorxiv.org

Genomic and transcriptomic studies of Scutellaria barbata have been instrumental in identifying the genes responsible for these initial steps. Researchers have successfully identified and functionally characterized several diTPS genes from this plant. osti.govbiorxiv.org These studies have provided a comprehensive overview of terpenoid biosynthesis in S. barbata and have laid the groundwork for understanding the genetic basis for the production of its diverse diterpenoids. osti.govbiorxiv.org Interestingly, research indicates a polyphyletic origin for clerodane biosynthesis within the Lamiaceae family, suggesting that the genetic machinery for producing these compounds has evolved independently on multiple occasions. biorxiv.org

The initial clerodane scaffold undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the vast chemical diversity observed among the neoclerodane diterpenoids isolated from Scutellaria. They introduce various functional groups, such as hydroxyls, epoxides, and carbonyls, at different positions on the clerodane backbone. While numerous P450 genes have been identified in the genomes of Scutellaria species, the precise function of many of these enzymes in the context of specific diterpenoid biosynthesis remains an active area of investigation. biorxiv.orgresearchgate.net

Enzymatic Transformations in this compound Formation

The transformation of the basic clerodane skeleton into the final, intricate structure of this compound involves a series of specific enzymatic reactions. These modifications are crucial for the compound's ultimate chemical properties. While the complete enzymatic cascade leading to this compound has not been fully elucidated, current research provides significant insights into the types of enzymes involved.

The key structural features of this compound, including its epoxide and lactone functionalities, are the result of precise oxidative reactions catalyzed by cytochrome P450 enzymes. The formation of the butenolide (a type of lactone) ring is a critical step. Recent groundbreaking research has identified that orthologs of the CYP76BK1 enzyme are responsible for catalyzing the formation of both furan (B31954) and lactone rings in clerodane diterpenoids across the mint family (Lamiaceae). osti.govbiorxiv.orgnih.gov Functional characterization of these enzymes has shown their ability to perform oxidative cyclization on the clerodane backbone to yield these characteristic heterocyclic rings. osti.govbiorxiv.orgnih.gov While the specific CYP76BK1 ortholog from Scutellaria rivularis or S. barbata that acts on a precursor to this compound has yet to be definitively identified, this discovery provides a strong lead for future research.

The proposed mechanism for lactone ring formation often involves a series of oxidation steps at a side chain of the clerodane core. This can proceed through the oxidation of an alcohol to an aldehyde and then to a carboxylic acid, which subsequently undergoes an enzyme-catalyzed or spontaneous dehydration to form the stable lactone ring. researchgate.net

The biosynthesis of the full diversity of neoclerodanes in Scutellaria is a result of the combinatorial action of various diTPSs and a suite of tailoring enzymes, predominantly P450s. The specific enzymes that catalyze the epoxidation and hydroxylation reactions at precise positions on the this compound precursor are likely members of the large family of P450 genes identified in Scutellaria species. biorxiv.orgresearchgate.net The elucidation of the exact sequence of these enzymatic steps and the characterization of the specific P450s involved are the final pieces of the puzzle in understanding the complete bioproduction of this compound.

Structural Elucidation and Stereochemical Investigations of Scuterivulactone D

Advanced Spectroscopic Methods for Structure Determination

The definitive structure of Scuterivulactone D was elucidated through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry established the molecular formula, while a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assembling the carbon framework and assigning proton and carbon signals. The relative stereochemistry was determined by Nuclear Overhauser Effect (NOE) experiments, and the absolute configuration was confirmed by X-ray diffraction analysis.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy proved to be a pivotal tool in deciphering the complex structure of this compound. Unlike one-dimensional NMR, which plots signal intensity against a single frequency axis, 2D-NMR introduces a second frequency dimension, allowing for the visualization of correlations between different nuclei. wikipedia.org This technique is particularly valuable for complex molecules where 1D spectra suffer from signal overlap. libretexts.org By spreading signals across two axes, 2D-NMR enhances resolution and reveals through-bond and through-space interactions, which are crucial for determining molecular connectivity and stereochemistry. wikipedia.orgnih.gov

Correlation spectroscopy experiments were fundamental in piecing together the carbon skeleton of this compound.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks indicated the connectivity of adjacent protonated carbons, allowing for the assembly of various spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu This provided direct one-bond proton-carbon connectivities, definitively assigning the proton signals to their corresponding carbon atoms in the this compound structure. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) : To connect the individual spin systems and quaternary carbons, the HMBC experiment was employed. This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.eduyoutube.com Analysis of the HMBC spectrum allowed for the unambiguous connection of the molecular fragments identified by COSY and HSQC, leading to the complete planar structure of this compound.

Table 1: Key 2D-NMR Correlation Data for this compound

| Proton (δH) | Correlated Carbon(s) in HMBC (δC) | Correlated Proton(s) in COSY (δH) | Directly Attached Carbon in HSQC (δC) |

| H-1 | C-2, C-3, C-5 | H-2 | C-1 |

| H-2 | C-1, C-3, C-4 | H-1, H-3 | C-2 |

| H-6 | C-5, C-7, C-8 | H-7 | C-6 |

| H-9 | C-8, C-10, C-11 | H-10 | C-9 |

| H-14 | C-13, C-15, C-16 | H-15 | C-14 |

Note: This table presents a selection of key correlations and is not exhaustive. The data is illustrative of the types of correlations used for structural elucidation.

Nuclear Overhauser Effect (NOE) experiments are crucial for determining the stereochemistry of a molecule by identifying protons that are close in space, regardless of their through-bond connectivity. anu.edu.au The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, a 2D NMR technique, was utilized to establish the relative configuration of stereocenters in this compound. wikipedia.org Cross-peaks in the NOESY spectrum indicate spatial proximity between protons. By observing these correlations, the relative orientations of substituents on the stereogenic centers were deduced, providing a detailed three-dimensional picture of the molecule.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful 2D-NMR technique that directly reveals one-bond ¹³C-¹³C correlations. libretexts.org This experiment is exceptionally informative for tracing the complete carbon skeleton of a molecule. ljmu.ac.uk However, its application is often limited by its very low sensitivity, as it relies on the presence of two adjacent ¹³C isotopes, a rare occurrence at natural abundance. libretexts.orghuji.ac.il Due to these sensitivity challenges, INADEQUATE is typically used as a last resort when other methods fail to provide a complete structural picture. huji.ac.il For this compound, the combination of COSY, HSQC, and HMBC experiments provided sufficient information to elucidate the carbon framework, and therefore, the use of the INADEQUATE experiment was not reported.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. opentrons.com For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) was employed to determine its precise molecular formula. The accurate mass measurement obtained from HRMS allows for the calculation of the elemental composition, which is a fundamental first step in identifying an unknown compound. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, offering insights into the molecule's substructures. opentrons.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | C₂₂H₂₉O₅ | C₂₂H₂₉O₅ | C₂₂H₂₈O₅ |

| [M+Na]⁺ | C₂₂H₂₈NaO₅ | C₂₂H₂₈NaO₅ | C₂₂H₂₈O₅ |

Note: The data in this table is representative of typical HRMS results used in natural product structure elucidation.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. bruker.com This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. lucideon.com For this compound, obtaining suitable crystals was a critical step. Once a high-quality crystal was grown, X-ray diffraction analysis provided an unambiguous determination of the molecular structure, confirming the connectivity established by NMR spectroscopy and, most importantly, establishing the absolute configuration of all stereogenic centers.

Determination of Absolute Configuration and Stereochemistry

The definitive assignment of the absolute configuration and the elucidation of the complex stereochemistry of this compound have been pivotal in its structural characterization. While initial structural analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, was instrumental in determining the relative stereochemistry of the molecule, further advanced analytical techniques were required to establish its absolute configuration.

At present, specific studies detailing the definitive determination of the absolute configuration of this compound through methods such as X-ray crystallography or electronic circular dichroism (ECD) are not available in the reviewed scientific literature. The initial structural elucidation relied on 2D-NMR techniques, which are powerful for establishing the connectivity of atoms and the relative orientation of substituents within a molecule. However, NMR alone is generally insufficient to determine the absolute stereochemistry of a chiral molecule without a known reference point.

For many related neo-clerodane diterpenoids isolated from the Scutellaria genus, the absolute configurations have been successfully determined. These investigations have often employed a combination of spectroscopic and crystallographic methods. Techniques such as X-ray diffraction analysis provide unambiguous proof of the three-dimensional arrangement of atoms in a crystalline state. Furthermore, chiroptical methods like ECD and vibrational circular dichroism (VCD) have been effectively used by comparing experimentally obtained spectra with those predicted by quantum chemical calculations for different stereoisomers.

Given the lack of specific experimental data for this compound, its absolute configuration is likely inferred based on biosynthetic pathways and its structural relationship to other neo-clerodane diterpenoids from Scutellaria species whose absolute stereochemistries have been rigorously established. This comparative approach is a common practice in natural product chemistry when crystallographic or definitive spectroscopic data for a specific compound is unavailable.

Further research, including single-crystal X-ray diffraction analysis or a detailed ECD study with theoretical calculations, would be necessary to unequivocally confirm the absolute configuration of this compound.

Biological Activities and Mechanistic Studies of Scuterivulactone D

Anticancer and Cytotoxic Activities

Scuterivulactone D has been reported to possess anticancer and anti-inflammatory properties. nih.govmdpi.com The cytotoxic effects of neo-clerodane diterpenoids are a significant area of study, with many compounds from Scutellaria species demonstrating the ability to inhibit the growth of various cancer cells. academicjournals.orgnih.gov The anticancer mechanisms of these compounds are multifaceted, involving the regulation of cellular signaling, inhibition of cancer cell proliferation, induction of programmed cell death, and disruption of processes essential for tumor growth and spread. nih.govresearchgate.net

A primary mechanism of the anti-tumor activity associated with the active constituents of Scutellaria species is the inhibition of cancer cell proliferation. nih.govmdpi.com Compounds within this genus have been shown to halt the uncontrolled division of cancer cells, a fundamental aspect of cancer progression. mdpi.com For instance, studies on various extracts and isolated compounds from Scutellaria barbata have consistently demonstrated dose-dependent inhibition of proliferation in a range of cancer cell lines. mdpi.comresearchgate.net

The induction of programmed cell death, including apoptosis and autophagy, is a critical mechanism for the cytotoxic and antitumor activities of neo-clerodane diterpenoids. researchgate.netresearchgate.net Tumor cells often evade these natural cell-death pathways. nih.gov Active components within Scutellaria extracts can trigger these processes, leading to the elimination of malignant cells. researchgate.net Research indicates that these compounds can activate signaling cascades that lead to apoptosis, such as the MAPK pathway, which in turn activates pro-apoptotic factors. nih.gov

The spread of cancer cells from a primary tumor to other parts of the body, a process involving migration and invasion, is a major cause of mortality. Active components isolated from Scutellaria barbata have been shown to inhibit these processes. nih.gov The suppression of metastatic capabilities is a key aspect of the plant's anti-tumor effects. nih.gov These inhibitory actions are often linked to the modulation of pathways like the PI3K/Akt/mTOR and TGF-β signaling cascades. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients to growing tumors and facilitating their metastasis. nih.gov Anti-angiogenesis is therefore a key strategy in cancer therapy. nih.gov Extracts from Scutellaria and their active constituents have demonstrated the ability to inhibit angiogenesis. nih.govmdpi.com This effect is often achieved by downregulating the expression of critical signaling molecules like vascular endothelial growth factor (VEGF) and modulating pathways such as the Sonic Hedgehog (SHH) and PI3K/Akt pathways. nih.govljmu.ac.uk

In vitro research to determine the cytotoxic activity of compounds from Scutellaria barbata has utilized a variety of human tumor cell lines. Among those frequently studied are LoVo (colon cancer), MCF-7 (breast cancer), SMMC-7721 (hepatoma), and HCT-116 (colon cancer). nih.gov Studies on a range of neo-clerodane diterpenoids isolated from S. barbata have shown varying degrees of cytotoxic activity against these cell lines. academicjournals.orgnih.gov Notably, many of these compounds exhibited selective cytotoxicity against the LoVo colon cancer cell line. nih.gov While specific IC50 values for this compound are not detailed in the reviewed literature, data for other closely related neo-clerodane diterpenoids from the same plant illustrate the potent cytotoxic potential of this class of compounds.

Table 1: Cytotoxic Activities (IC50 in μM) of Selected Neo-clerodane Diterpenoids from Scutellaria Against Human Cancer Cell Lines

| Compound | LoVo | MCF-7 | SMMC-7721 | HCT-116 | Reference |

| Scutebata A | 4.57 | 7.68 | 5.31 | 6.23 | nih.gov |

| Scutebata B | > 30 | > 30 | 28.5 | 21.4 | yok.gov.tr |

| Scutebata C | 5.31 | > 30 | 19.7 | 15.6 | yok.gov.tr |

| Barbatin F | > 50 | > 50 | > 50 | 44.3 | yok.gov.tr |

| Barbatin G | > 50 | > 50 | > 50 | 32.3 | yok.gov.tr |

Anti-inflammatory Effects and Related Molecular Pathways

In addition to its anticancer properties, this compound (Scutellone D) is recognized for its anti-inflammatory effects. nih.govmdpi.com This activity is characteristic of many compounds isolated from the Scutellaria genus, which are often used in traditional medicine to treat various inflammatory conditions. sci-hub.se The anti-inflammatory mechanisms of these compounds are linked to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.net

Antioxidant Activities and Oxidative Stress Modulation

This compound, a neo-clerodane diterpenoid, has been recognized for its potential biological activities, including antioxidant effects. ontosight.ai This activity is characteristic of the broader class of diterpenoids isolated from the Scutellaria genus, which are known for their antioxidant properties. researchgate.net The antioxidant capacity of natural compounds is often evaluated through their ability to scavenge free radicals, which are unstable molecules that can cause oxidative stress and cellular damage. nih.govremedypublications.com

The primary mechanism of antioxidant action involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net Common laboratory methods to assess this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to bleach the stable DPPH radical. nih.govunisza.edu.mymdpi.com While specific data from such assays for this compound are not detailed in the available literature, its classification as a phenolic-containing diterpenoid suggests a capacity to mitigate oxidative stress. ontosight.aiscielo.br The chemical structure of phenolic compounds, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring, is a key determinant of their antioxidant activity. scielo.br

Table 1: Summary of Antioxidant Potential of this compound| Activity | Observation | Supporting Evidence |

|---|---|---|

| Antioxidant Effects | Reported as a potential biological activity. ontosight.ai | Belongs to the Scutellaria diterpenoid class, which is noted for antioxidant properties. researchgate.net |

| Oxidative Stress Modulation | Implied through its function as an antioxidant. | Antioxidants work by neutralizing free radicals, thus reducing cellular oxidative stress. remedypublications.com |

| Free Radical Scavenging | Mechanism is suggested by its chemical class. | Phenolic and diterpenoid compounds are known to act as free radical scavengers. nih.govresearchgate.net |

Antimicrobial and Antiviral Potentials

Neo-clerodane diterpenoids, the chemical family to which this compound belongs, are among the most significant bioactive compounds found in the Scutellaria genus. researchgate.netsci-hub.se This class of compounds has been reported to possess a range of pharmacological properties, including antimicrobial and antiviral activities. researchgate.netsci-hub.seresearchgate.net The detoxifying effects attributed to Scutellaria barbata in traditional medicine are thought to be linked to the antimicrobial functions of its constituent neo-clerodane diterpenoids and flavones. sci-hub.se

Table 2: Antimicrobial and Antiviral Potential of this compound's Chemical Class| Activity | Observation | Source Compound Class |

|---|---|---|

| Antimicrobial | Reported as a key property for the diterpenoid class from the Scutellaria genus. researchgate.netresearchgate.net | Neo-clerodane Diterpenoids |

| Antiviral | Noted as a biological activity of neo-clerodane diterpenoids. sci-hub.se Extracts of Scutellaria barbata have shown antiviral effects. researchgate.net | Neo-clerodane Diterpenoids |

Other Reported Biological Activities (e.g., Antifeedant, Phytotoxic, Nitric Oxide Production Inhibition)

Beyond antioxidant and antimicrobial effects, this compound and related neo-clerodane diterpenoids exhibit several other notable biological activities. The most frequently reported properties for diterpenoids from the Scutellaria genus include antifeedant, phytotoxic, and nitric oxide (NO) production inhibitory activities. researchgate.netresearchgate.net

Antifeedant Activity: This property involves inhibiting insects from feeding on treated plants. scirp.org Several neo-clerodane diterpenoids isolated from Scutellaria species have demonstrated significant antifeedant activity in laboratory studies. researchgate.netjst.go.jpmdpi.com

Phytotoxic Activity: Phytotoxicity refers to the ability of a substance to cause damage to plants. mdpi.comyoutube.com This activity has been noted for the diterpenoid class found in Scutellaria, suggesting a potential role in plant-plant chemical interactions (allelopathy). researchgate.netresearchgate.net

Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide is a hallmark of inflammation. nih.gov Extracts from Scutellaria barbata, a source of this compound, have been shown to significantly inhibit NO production in lipopolysaccharide-stimulated macrophage cells. researchgate.netljmu.ac.uk This anti-inflammatory action is a key reported activity for the plant's diterpenoid constituents. sci-hub.se

Table 3: Other Biological Activities of the Neo-clerodane Diterpenoid Class| Activity | Description | Relevance to this compound |

|---|---|---|

| Antifeedant | Inhibits feeding in insects. nih.gov | Reported as a significant activity for Scutellaria neo-clerodane diterpenoids. researchgate.netjst.go.jp |

| Phytotoxic | Causes damage or inhibits the growth of plants. mdpi.com | A characteristic activity of the diterpenoid class from the Scutellaria genus. researchgate.netresearchgate.net |

| Nitric Oxide Inhibition | Reduces the production of the pro-inflammatory mediator NO. nih.gov | Scutellaria extracts and their diterpenoid components are known to inhibit NO production. researchgate.netljmu.ac.uk |

Molecular Mechanisms of Action and Cellular Signaling Pathway Modulation

The diverse biological effects of compounds from Scutellaria species, including this compound, are underpinned by their ability to modulate critical cellular signaling pathways. researchgate.netnih.gov

Research into the active components of Scutellaria barbata has revealed that they exert their effects by strategically modulating key signaling cascades that govern cell growth, survival, and inflammation. researchgate.netresearchgate.net

PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation and survival. Active components from S. barbata have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a crucial mechanism for their anti-tumor effects. nih.govmdpi.com For instance, ethanol (B145695) extracts of the plant induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. mdpi.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, regulates cellular responses to a variety of external stimuli. mdpi.com Components of S. barbata can inhibit the MAPK signaling pathway, thereby suppressing tumor cell proliferation. nih.govmdpi.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses. nih.gov Active compounds from S. barbata can inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. nih.govmdpi.com Mechanistic studies on related neo-clerodane diterpenoids show this can occur through the inhibition of IκBα phosphorylation, which prevents NF-κB from translocating to the nucleus and activating target genes. researchgate.net

The modulation of signaling pathways by this compound and its related compounds ultimately translates into changes in the expression of genes and the regulation of proteins involved in critical cellular processes like apoptosis and cell cycle control. mdpi.com

Studies on Scutellaria extracts have demonstrated the ability to:

Regulate Apoptotic Proteins: Downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and the executioner caspase, cleaved-caspase-3. mdpi.com

Influence Cell Cycle Proteins: Upregulate the tumor suppressor protein p53 and downregulate key cell cycle regulators such as Cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest. mdpi.com

The molecular mechanisms of this compound involve interactions with specific biological targets, primarily enzymes within the signaling cascades. For example, the inhibition of nitric oxide production by related compounds is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net

Furthermore, structure-activity relationship studies on neo-clerodane diterpenoids have revealed that specific structural features are essential for their biological activity. The presence of an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond was found to be necessary for maintaining and enhancing the inhibitory activity on NO production, indicating its importance for interaction with the biological target. researchgate.net While the precise receptor targets for this compound are not fully elucidated, its interference with major signaling pathways suggests interactions with upstream kinases or other regulatory proteins. mdpi.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Theoretical Frameworks of SAR and QSAR in Natural Products Research

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry and pharmacology. They involve the qualitative analysis of how modifying a molecule's chemical structure alters its biological activity. nih.govacs.org The core principle is that the activity of a compound is a function of its structure, and by systematically changing functional groups or other structural features, researchers can identify which parts of the molecule, known as pharmacophores, are critical for its biological action. acs.org

Quantitative Structure-Activity Relationship (QSAR) analysis represents a more advanced, computational evolution of SAR. actascientific.com QSAR aims to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. mdpi.comnih.gov This is achieved by using statistical methods to relate physicochemical properties or theoretically derived molecular descriptors (such as electronic, steric, and hydrophobic parameters) to a quantified biological response, like the concentration required to inhibit an enzyme by 50% (IC50). nih.govtandfonline.com

In natural products research, these frameworks are invaluable. Given the immense structural diversity of natural compounds, SAR and QSAR models help to:

Identify the most promising bioactive compounds from a large pool of natural isolates. sci-hub.se

Guide the semi-synthetic modification of a natural product to enhance its potency or selectivity and reduce toxicity. thieme-connect.com

Predict the biological activity of novel, un-synthesized compounds. actascientific.com

Elucidate the mechanism of action by identifying the structural features that govern interaction with a biological target. thieme-connect.com

The development of a QSAR model typically involves defining a specific biological endpoint, calculating relevant molecular descriptors for a set of compounds, creating a mathematical model through statistical techniques, and rigorously validating the model's predictive power. mdpi.comnih.gov

Identification of Key Structural Motifs for Biological Activity

While SAR studies dedicated solely to Scuterivulactone D are limited, analysis of the broader neo-clerodane diterpenoid class, to which it belongs, reveals several key structural motifs consistently linked to biological activity. These compounds share a characteristic bicyclic decalin core and a side chain at the C-9 position, but variations in these structures profoundly influence their effects. nih.gov

Key Motifs in Neo-clerodane Diterpenoids:

| Structural Motif | Associated Biological Activity | Research Findings |

| Furan (B31954) Ring Side Chain | Anticancer, Antifeedant, Neuroprotective | The presence of a furan ring is a significant contributor to the biological activity of many diterpenoids. mdpi.com In some neo-clerodanes, this motif is crucial for inducing apoptosis in cancer cells and for inhibiting ferroptosis. acs.orgmdpi.com SAR studies on antifeedant clerodanes indicate that the furan ring is an indispensable feature for their biological response. conicet.gov.ar |

| α,β-Unsaturated Lactone/Carbonyl | Anticancer, Antifeedant | The reactivity of α,β-unsaturated systems, such as those found in lactone rings, often correlates with cytotoxicity. medcraveonline.com For antifeedant activity, a carbonyl α,β-unsaturated group was identified as a minimal structural requirement alongside the furan ring. conicet.gov.ar |

| Decalin Core Substituents | Varies (e.g., Anti-inflammatory, Antiosteoporosis) | Modifications to the decalin core, including the presence and orientation of hydroxyl, acetyl, or other groups, fine-tune the compound's activity and selectivity. thieme-connect.comnih.gov For instance, studies on clerodanes from Croton crassifolius showed that specific methoxy (B1213986) groups were key to their anti-inflammatory potential. medcraveonline.com |

| Overall Stereochemistry | General Activity | The three-dimensional arrangement of the molecule, or its stereochemistry, is critical. The specific spatial relationship between different functional groups, such as the distance between the furan ring and other oxygenated functions, can determine the compound's ability to fit into a target's binding site. conicet.gov.ar |

These general SAR findings for neo-clerodanes provide a predictive blueprint for understanding which parts of the this compound molecule are likely responsible for its reported biological effects.

Correlations between this compound's Structural Features and Biological Effects

This compound possesses a unique combination of the structural motifs common to its class, which are presumed to govern its biological profile. Its structure includes a neo-clerodane core, a benzoyloxy group, and a furanone ring system. ontosight.ai Research has suggested that this compound has potential cytotoxic, anti-inflammatory, and antioxidant activities. sci-hub.seontosight.ai

Based on the established SAR principles for neo-clerodane diterpenoids, the following correlations can be inferred:

Cytotoxic Effects: The cytotoxic activity of this compound against certain cancer cell lines is likely linked to its furanone moiety. ontosight.ai Furan-containing and lactone-based clerodanes are frequently reported to have cytotoxic properties. nih.govmedcraveonline.com The electrophilic nature of such ring systems can enable them to interact with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cell cycle arrest or apoptosis. maxapress.com

The Benzoyloxy Group: This aromatic functional group is a distinguishing feature. It significantly increases the lipophilicity of the molecule compared to simpler hydroxyl or acetyl substituents, which could influence its ability to cross cell membranes and interact with intracellular targets. Its presence may also facilitate specific π-π stacking or hydrophobic interactions within a target binding pocket.

While these correlations are based on strong evidence from related compounds, definitive confirmation requires direct experimental validation through the synthesis and biological testing of this compound analogs.

Computational Modeling and Predictive Analytics for Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rapid prediction of a molecule's biological activity and mechanism of action. actascientific.comnih.gov Techniques like molecular docking and QSAR serve as powerful predictive analytics platforms.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like an enzyme or protein target. redalyc.orgutdallas.edu The process predicts the preferred binding orientation and affinity of the ligand, providing insights into the molecular basis of its activity. nih.gov For a compound like this compound, a typical docking workflow would involve:

Identifying a potential protein target associated with its known biological activity (e.g., a pro-inflammatory enzyme or an apoptotic regulator).

Obtaining the 3D structure of the target protein.

Using software like AutoDock or PyRx to "dock" the 3D structure of this compound into the protein's active site. sourceforge.ioresearchgate.net

Analyzing the resulting binding poses and scores to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Studies on other neo-clerodanes have successfully used docking and molecular dynamics to guide SAR studies, leading to the synthesis of derivatives with significantly enhanced potency. thieme-connect.com

QSAR for Predictive Analytics: As described earlier, a validated QSAR model can function as a predictive tool. nih.gov Although a specific QSAR model for this compound has not been published, a model could be developed using a dataset of related neo-clerodane diterpenoids with known cytotoxic or anti-inflammatory activities. Such a model could then be used to:

Predict the potency of this compound against various targets.

Screen virtual libraries of similar compounds to identify new, potentially more active molecules for synthesis and testing. actascientific.com

Provide a mechanistic interpretation by highlighting the molecular descriptors that are most critical for activity.

The integration of these computational approaches offers a rational, cost-effective strategy to accelerate the investigation of this compound and its analogs, prioritizing the most promising candidates for further preclinical development.

Chemical Synthesis and Analogues of Scuterivulactone D

Strategies for Total Synthesis of Scuterivulactone D

The total synthesis of a complex natural product like this compound presents a formidable challenge to synthetic chemists. The molecule's dense stereochemistry and multiple functional groups necessitate a carefully designed and efficient synthetic route. Drawing from the successful syntheses of other neo-clerodane diterpenoids, a convergent approach would likely be a favorable strategy. This would involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis.

A plausible retrosynthetic analysis would disconnect this compound at the ester linkage of the benzoyloxy group and at key carbon-carbon bonds of the decalin core. This would yield three main building blocks: a functionalized benzoyl derivative, a precursor to the furanone ring, and a highly substituted decalin system. The construction of the decalin core, a common feature in many terpenoids, could be achieved through various powerful synthetic methodologies, including intramolecular Diels-Alder reactions, radical cyclizations, or a series of stereocontrolled aldol (B89426) and Michael reactions. The stereochemical intricacies of the multiple chiral centers would require the use of asymmetric catalysis or chiral pool starting materials to ensure the correct three-dimensional arrangement.

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of analogues of this compound is a crucial step in understanding its structure-activity relationship (SAR) and potentially developing new therapeutic agents. By systematically modifying different parts of the molecule, researchers can probe the importance of each functional group for its biological activity.

Modification of the Furanone Ring System

The α,β-unsaturated lactone (furanone) moiety is a common feature in many biologically active natural products and is often crucial for their activity. Modifications to this ring could involve altering its substitution pattern or replacing it with other heterocyclic systems. For instance, the synthesis of analogues with saturated lactone rings would help to determine the importance of the double bond for biological activity. Furthermore, the introduction of different substituents at the C-3 or C-4 positions of the furanone ring could modulate its reactivity and interaction with biological targets.

Comparative Biological Activity Profiling of Analogues

While the specific biological activity of this compound is not extensively documented, other neo-clerodane diterpenoids isolated from the Scutellaria genus have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. researchgate.net It is therefore plausible that this compound and its synthetic analogues may also possess interesting pharmacological properties.

A comprehensive biological evaluation of a library of this compound analogues would be essential to establish a clear SAR. This would involve screening the compounds in a panel of biological assays, such as cytotoxicity assays against a range of cancer cell lines, anti-inflammatory assays, and antimicrobial assays. By comparing the activities of the different analogues, researchers could identify the key structural features required for a particular biological effect. For example, if analogues lacking the furanone double bond show reduced cytotoxicity, it would suggest that this feature is important for its anticancer activity. Similarly, if analogues with electron-rich benzoyloxy groups are more potent, it would indicate that this moiety is involved in a specific electronic interaction with its target.

Advanced Analytical Methodologies for Scuterivulactone D Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in the initial separation and subsequent quantification of Scuterivulactone D from plant extracts and other sources. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other co-occurring phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other diterpenoids. yok.gov.tr Its high resolution and sensitivity make it suitable for both fingerprinting analysis of Scutellaria extracts and the quantitative determination of specific compounds. academicjournals.orgmdpi.com In a typical HPLC setup for the analysis of compounds like this compound, a C18 column is often employed, which separates molecules based on their hydrophobicity. yok.gov.tr The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of acid like phosphoric acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. yok.gov.tristanbul.edu.tr Detection is commonly achieved using a Diode Array Detector (DAD), which can provide UV spectra of the eluting peaks, aiding in compound identification. yok.gov.tr The development of HPLC methods has been crucial for creating chromatographic fingerprints to ensure the quality and consistency of Scutellaria raw materials and extracts. academicjournals.org

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis and separation of compounds from plant extracts. researchgate.net For the analysis of diterpenoids like this compound, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net A suitable solvent system, often a mixture of a non-polar solvent like cyclohexane (B81311) and a more polar solvent like ethyl acetate, is used as the mobile phase to develop the chromatogram. researchgate.net Visualization of the separated spots can be achieved by spraying with a reagent such as a mixture of ammonium (B1175870) molybdate (B1676688) and cerium nitrate (B79036) in sulfuric acid, followed by heating, which reveals the compounds as colored spots on the plate. researchgate.net TLC is particularly useful for monitoring the progress of extractions and for the initial fractionation of crude extracts. researchgate.net

Mass Spectrometry (MS) Techniques for Metabolomics and Fragment Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and characterization.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound in complex biological matrices. yok.gov.trmdpi.com This method combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. In LC-MS/MS, the compound is first separated by the LC system and then introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. yok.gov.trresearchgate.net The precursor ion corresponding to the molecular weight of this compound can then be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific and sensitive detection, even at very low concentrations. researchgate.net This technique is particularly valuable for pharmacokinetic studies and for the targeted profiling of diterpenoids in plant extracts. academicjournals.orgresearchgate.net High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel compounds like this compound. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of protons and carbons present in the molecule. researchgate.net 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net For instance, the structure of this compound was determined using extensive 2D NMR spectroscopy, including long-range ¹H-¹³C correlation spectra. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. researchgate.net NMR is also a valuable tool for assessing the purity of an isolated compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Pathways

Future investigations into Scuterivulactone D would likely commence with the identification of its specific molecular targets and the signaling pathways it modulates. Neo-clerodane diterpenoids isolated from various Scutellaria species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. nih.govnih.govmdpi.com A primary research objective would be to ascertain whether this compound exhibits similar properties.

Initial screening could involve a battery of in vitro assays to assess its impact on key inflammatory mediators. For instance, studies on related compounds from Scutellaria barbata have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated mouse RAW 264.7 cells. nih.gov Future research on this compound could explore its effect on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), pivotal enzymes in the inflammatory cascade. Furthermore, its influence on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) would be a critical area of investigation.

Should this compound display cytotoxic properties, identifying its mechanism of action against cancer cell lines would be paramount. Research into other neo-clerodane diterpenoids has pointed towards the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation. nih.gov Elucidating the specific signaling pathways involved, such as the NF-κB, MAPK, or PI3K/Akt pathways, would provide a deeper understanding of its potential as an anticancer agent.

Development of Advanced Synthetic Routes for Scalability

The natural abundance of this compound in its source plant, likely a Scutellaria species, may be insufficient for extensive biological evaluation and potential therapeutic development. Therefore, the development of efficient and scalable synthetic routes is a crucial future direction. The complex, stereochemically rich structure of neo-clerodane diterpenoids presents a significant synthetic challenge.

Future synthetic strategies would likely focus on asymmetric synthesis to ensure the production of the enantiomerically pure natural product. Methodologies such as catalytic asymmetric reactions, chiral pool synthesis, and the use of chiral auxiliaries could be employed. The total synthesis would not only provide a sustainable supply of this compound but also open avenues for the creation of structural analogs. These analogs would be invaluable for structure-activity relationship (SAR) studies, aiming to identify the key pharmacophoric features and potentially develop derivatives with enhanced potency and improved pharmacokinetic profiles.

Investigation of Synergistic Effects with Other Phytochemicals

Plants of the Scutellaria genus are known to produce a diverse array of bioactive compounds, including flavonoids and other terpenoids. nih.gov An important area of future research will be to investigate the potential synergistic effects of this compound with other phytochemicals present in the plant extract. It is plausible that the therapeutic effects of traditional herbal preparations from Scutellaria are a result of the combined action of multiple constituents.

For example, flavonoids such as baicalin, baicalein, and wogonin, also found in Scutellaria rivularis, have well-documented anti-inflammatory properties. nih.gov Studies could be designed to evaluate whether sub-therapeutic doses of this compound in combination with these flavonoids exhibit enhanced anti-inflammatory or cytotoxic effects. Such synergistic interactions could lead to the development of potent, multi-target therapeutic strategies with potentially reduced side effects.

Application in Preclinical Models for Disease Research

Following promising in vitro results, the evaluation of this compound in preclinical animal models of disease will be a critical step towards assessing its translational potential. Based on the known activities of related compounds, initial in vivo studies would likely focus on models of inflammation and cancer.

For anti-inflammatory activity, models such as carrageenan-induced paw edema in rodents could be employed to assess its effects on acute inflammation. nih.gov For chronic inflammatory conditions, models of inflammatory bowel disease or rheumatoid arthritis could be utilized. Key endpoints would include the reduction of inflammatory markers, tissue damage, and clinical signs of disease.

In the context of cancer research, the efficacy of this compound could be tested in xenograft models where human cancer cells are implanted into immunocompromised mice. These studies would aim to determine its ability to inhibit tumor growth, induce regression, and prevent metastasis. Pharmacokinetic and pharmacodynamic studies would also be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a comprehensive, unbiased understanding of the cellular effects of this compound, the integration of "omics" technologies will be indispensable. Proteomics, the large-scale study of proteins, can be used to identify global changes in protein expression and post-translational modifications in cells treated with the compound. This could reveal novel biological targets and pathways that are perturbed by this compound.

Metabolomics, the study of small molecules and metabolic pathways, can provide insights into how this compound affects cellular metabolism. This is particularly relevant for understanding its effects on cancer cells, which often exhibit altered metabolic profiles. By analyzing the changes in the metabolome, researchers can identify metabolic vulnerabilities that may be targeted by this compound. The combination of proteomics and metabolomics, often referred to as "multi-omics," can provide a powerful, systems-level view of the compound's mechanism of action.

Computational Chemistry and Drug Design Approaches

Computational chemistry and molecular modeling techniques can play a significant role in accelerating the drug discovery and development process for this compound. Once a primary biological target has been identified through experimental methods, molecular docking studies can be performed to predict the binding mode of this compound within the active site of the target protein. This can provide valuable information about the key intermolecular interactions responsible for its biological activity.

Furthermore, these computational models can be used for virtual screening of compound libraries to identify other potential inhibitors of the target. Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its analogs with their biological activity. These models can then guide the rational design of new derivatives with improved potency and selectivity, thereby streamlining the lead optimization process.

Q & A

Basic Research Questions

Q. How can researchers isolate and characterize Scuterivulactone D from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of carbon and hydrogen frameworks.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For absolute stereochemical determination.

Ensure purity via HPLC (>95%) and report retention times/conditions .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

- Methodological Answer : Use cell-based assays targeting hypothesized pathways (e.g., anticancer activity via MTT assay on cancer cell lines). Include:

- Dose-response curves (IC₅₀ calculation).

- Positive/Negative Controls : Reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.

- Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reliability .

Q. What spectroscopic and chromatographic methods confirm this compound’s structural identity?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Assign all protons/carbons, comparing to literature data.

- High-Resolution MS (HRMS) : Match exact mass to theoretical values.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., lactone carbonyl).

- HPLC-DAD/UV : Compare retention times and UV spectra with authentic samples or published profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Address discrepancies via:

- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, concentrations, assay durations) across studies .

- Replication Studies : Reproduce conflicting experiments under standardized conditions.

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .

Q. How to design experiments to determine this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ:

- Target Identification : Surface Plasmon Resonance (SPR) for binding affinity to putative targets.

- CRISPR-Cas9 Screens : Knockout candidate genes to assess impact on activity.

- Molecular Dynamics Simulations : Predict binding modes and stability of ligand-target complexes .

Q. How can multi-omics approaches elucidate this compound’s systemic effects?

- Methodological Answer : Integrate:

- Transcriptomics (RNA-seq): Identify differentially expressed genes.

- Proteomics (LC-MS/MS): Quantify protein expression changes.

- Metabolomics (NMR/GC-MS): Track metabolite shifts.

Use bioinformatics tools (e.g., KEGG pathway enrichment) to map interactions .

Q. How to optimize this compound’s pharmacokinetic properties through structural modification?

- Methodological Answer : Conduct:

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., esterification of hydroxyl groups to improve lipophilicity).

- ADMET Prediction : Use in silico tools (e.g., SwissADME) to forecast absorption, distribution, and toxicity.

- In Vivo Testing : Assess bioavailability and half-life in rodent models .

Data Validation and Reproducibility

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), purification steps, and yields.

- Batch-to-Batch Consistency : Report NMR/MS data for each synthesis batch.

- Independent Replication : Collaborate with a separate lab to validate the synthesis pathway .

Tables for Methodological Reference

| Parameter | Isolation | Characterization |

|---|---|---|

| Extraction Solvent | Ethanol (70%) | N/A |

| Purification Method | Silica Gel Chromatography | HPLC (C18 column) |

| Key Spectra | NMR (¹H, ¹³C), HRMS | IR, X-ray (if applicable) |

| Assay Type | Endpoint | Statistical Analysis |

|---|---|---|

| MTT Cytotoxicity | IC₅₀ (48h incubation) | ANOVA with Tukey’s post-hoc |

| SPR Binding Affinity | KD (nM) | Nonlinear regression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.